molecular formula C15H14N2 B1346140 Dibenzylcyanamide CAS No. 2451-91-4

Dibenzylcyanamide

Cat. No. B1346140
CAS RN: 2451-91-4
M. Wt: 222.28 g/mol
InChI Key: GJAHYSLBRZODMY-UHFFFAOYSA-N
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Description

Dibenzylcyanamide is a chemical compound with the molecular formula C15H14N2 . It has an average mass of 222.285 Da and a monoisotopic mass of 222.115692 Da . It is also known by other names such as N-Cyanodibenzylamine and Cyanamide, N,N-bis(phenylmethyl)- .


Molecular Structure Analysis

The molecular structure of Dibenzylcyanamide consists of 15 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 433.4±34.0 °C at 760 mmHg, and a flash point of 192.1±17.1 °C . The compound has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

Dibenzylcyanamide has a number of physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 433.4±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.9±3.0 kJ/mol . The compound has a molar refractivity of 68.6±0.3 cm3, a polar surface area of 27 Å2, and a polarizability of 27.2±0.5 10-24 cm3 . The surface tension is 49.1±3.0 dyne/cm and the molar volume is 200.1±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Modification

Dibenzyl carbonate (DBzlC), closely related to Dibenzylcyanamide, has shown significant utility in the selective benzylation of methylene active compounds. In a study by Selva, Marques, and Tundo (1995), DBzlC was effectively used to benzylate phenylacetonitrile, benzyl phenylacetate, and phenol. This process yielded products like benzyl phenyl ether and 2,3-diphenylpropionitrile with high selectivity (98-99%) and conversion up to 90%. This high selectivity is attributable to a mechanism involving carboxybenzylation followed by benzylation (Selva, Marques, & Tundo, 1995).

Environmental Impact and Alternatives

The study of environmental contaminants and their alternatives has led to the examination of compounds like Dibenzyl phthalate (DBzP), which is structurally related to Dibenzylcyanamide. Zhang et al. (2011) investigated the estrogen agonist/antagonist properties of DBzP through molecular docking, yeast estrogen screen (YES), and immature mouse uterotrophic assays. DBzP showed a dose-dependent increase in estrogen agonist activity and significantly inhibited the agonist activity of 17β-estradiol. These findings suggest that DBzP, and potentially related compounds like Dibenzylcyanamide, may have significant biological activities that warrant consideration in environmental and health contexts (Zhang et al., 2011).

Bioinformatics and Drug Discovery

While not directly related to Dibenzylcyanamide, advancements in bioinformatics and drug discovery have broad implications for the study and application of various chemical compounds, including Dibenzylcyanamide. Drews (2000) highlighted the evolving landscape of drug research, emphasizing the increasing guidance by pharmacology and clinical sciences. This paradigm shift, aided by molecular biology and genomic sciences, is crucial in the context of exploring the potentials of various compounds in drug discovery and development (Drews, 2000).

Safety And Hazards

Dibenzylcyanamide is very toxic to aquatic life . It is advised to avoid release to the environment and to collect spillage . In case of inhalation, it is recommended to move the person to fresh air and keep them comfortable for breathing . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

dibenzylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAHYSLBRZODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278418
Record name dibenzylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dibenzylcyanamide

CAS RN

2451-91-4
Record name 2451-91-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYLCYANAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a dry 2 L round bottom flask, equipped with an overhead stirrer, charged: sodium acetate (120 gm), 1 dibenzyl amine (100 gm) and 600 mL of ethanol. To this suspension at room temperature, was added a 3 M solution of cyanogen bromide in methylene chloride over 30 minutes (340 mL). The suspension was allowed to stir at ambient temperature until reaction completion was observed via HPLC. The reaction mixture was diluted with 1 L of toluene and 1 N sodium hydroxide was added over 15 minutes. The reaction mixture was stirred for 1 hour and the layers separated. The organic layer was dried over sodium sulfate, filtered, and concentrated to an oil that solidified upon standing. Recrystallization from a 1:1 2 L mixture of IPE/Heptanes gave 101 g (89%) of product. 1H NMR (400 MHz, CD3OD) 7.42-7.15 (m, 10H), 1.31 (s, 4H). 13C NMR (400 MHz, CD3OD) 135.1, 128.8, 128.7, 128.5, 118.0, 54.6. C, H, N Calculated (found) 81.05 (80.71), 6.35 (6.52), 12.60 (12.65)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
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reactant
Reaction Step Three
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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solvent
Reaction Step Four
Quantity
1 L
Type
solvent
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0 (± 1) mol
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Reaction Step Five
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JW Misner - The Journal of Organic Chemistry, 1987 - ACS Publications
… TV,TV-Dibenzylcyanamide and N,N-dioctylcyanamide were synthesized via the alkylationof … The cleavage of TV,TV-dibenzylcyanamide is representative of the decyanation procedure: …
Number of citations: 10 pubs.acs.org
EB Vliet - Journal of the American Chemical Society, 1924 - ACS Publications
… Diethyl-amine has been formed in this manner by the actionof acids and alkalies on diethylcyanamide, 1, 2 while di-Ao-amylcvanamide and dibenzylcyanamide havebeen converted …
Number of citations: 18 pubs.acs.org
EJ Kupchik, H Naima - Journal of Chemical and Engineering Data, 1981 - ACS Publications
The synthesis of complexes of triphenyltin bromide with dibenzylcyanamide and benzyttritylcyanamide has previously been described (1). We now wish to describe some other …
Number of citations: 1 pubs.acs.org
WF Short, JC Smith - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… Dibenzylcyanamide dih ydrochloride is decomposed by cold water into its constituents. It may also be obtained by passing dry hydrogen chloride into the molten cyanamide, in an …
Number of citations: 1 pubs.rsc.org
RA Cardona, EJ Kupchik - Journal of Organometallic Chemistry, 1972 - Elsevier
… Whereas the reaction of (I) with trityl chloride afforded ditritylcarbodiimide in high yield, the reaction of (I) with benzyl bromide afforded a novel dibenzylcyanamide/triphenyltin bromide …
Number of citations: 17 www.sciencedirect.com
R Adams, CH Beebe - Journal of the American Chemical Society, 1916 - ACS Publications
… ethyl, phenyl, and tolyl magnesium halides with dibenzylcyanamide. In each case, when we acidified the … The ether layer holds a small amount of unchanged dibenzylcyanamide, and …
Number of citations: 12 pubs.acs.org
S Oae, T Sakurai - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
… which may be formed via N,Ndibenzylcyanamide as the precursor in a substantial yield along with … we have reported that the above reaction yields the N,N-dibenzylcyanamide, a careful …
Number of citations: 18 www.journal.csj.jp
NC Wang - 1970 - research.library.mun.ca
… were reported by Adams and Beebe (4) as resulting from the treatment of dibenzylcyanamide with ethyl-, phenyl-, and p-tolylmagnesium bromide. An amidine was also obtained from …
Number of citations: 3 research.library.mun.ca
ER Bissell, RW Swansiger - Journal of Chemical and Engineering …, 1981 - ACS Publications
The synthesis of o-, m, and p-[(trlfluoroethyl) amlno] pyridine by dlborane/tetrahydrofuran reduction of the corresponding trlfluoroacetamlde is described. The yields were 52%, 83%, and …
Number of citations: 3 pubs.acs.org
RM Stolley, MT Maczka, J Louie - 2011 - Wiley Online Library
A variety of bicyclic N,N‐disubstituted 2‐aminopyridines have been prepared from diynes and cyanamides by nickel‐catalyzed [2+2+2] cycloaddition reactions. The reactions …

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